molecular formula C26H36N8O5 B14359064 L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide CAS No. 90236-23-0

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide

Cat. No.: B14359064
CAS No.: 90236-23-0
M. Wt: 540.6 g/mol
InChI Key: XQWGABVTTOBTIY-ACRUOGEOSA-N
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Description

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide is a complex peptide compound with a molecular formula of C26H36N8O5 and an average mass of 540.615 Da . This compound is known for its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the phenylalanine residue.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under basic conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Simplified amine derivatives.

    Substitution: Halogenated or alkylated peptide derivatives.

Scientific Research Applications

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide is unique due to its specific sequence and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

90236-23-0

Molecular Formula

C26H36N8O5

Molecular Weight

540.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)24(38)34-20(7-4-12-31-26(29)30)25(39)32-15-22(36)33-21(23(28)37)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,37)(H,32,39)(H,33,36)(H,34,38)(H4,29,30,31)/t19-,20-,21-/m0/s1

InChI Key

XQWGABVTTOBTIY-ACRUOGEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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